molecular formula C19H17NO3 B1449586 (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate CAS No. 208519-92-0

(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate

Cat. No. B1449586
M. Wt: 307.3 g/mol
InChI Key: OYEFVOAGFGOPPJ-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate” is an organic compound . It has a molecular formula of C19H15NO5 . It is commonly used in peptide synthesis in solid-phase synthesis .


Synthesis Analysis

The specific synthetic method may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 307.35 . It has good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and chloroform .

Scientific Research Applications

Synthesis and Testing of Novel Fluorescence Labels

A carboxyl-selective fluorescence label, 9H-fluoren-2-yl-diaxomethane (FDAM, 6), was developed for detecting carboxyl groups specifically in polysaccharides and low-molecular weight carbohydrates. This label enables the detection of minute amounts of oxidized functionalities in oligosaccharides and cellulosics under harsh conditions, allowing for the first time the obtaining of carboxyl profiles of polysaccharides (Bohrn et al., 2005).

Synthesis and Characterisation of π-Conjugated Derivatives

The synthesis, spectral measurements, and theoretical study of thiophene–fluorene π-conjugated derivatives were presented, indicating that these compounds are suitable candidates for the preparation of electro-optical materials (Lukes et al., 2005).

Aggregation Induced Emission Enhancement

A study introduced a planarizable by intramolecular N⋯H bond 2-((9H-fluoren-9-ylidene)methyl)pyridine fragment featuring Aggregation-Induced Emission Enhancement (AIEE), particularly showing mechanofluorochromic (MFC) properties for its bithiophene derivative (Kuimov et al., 2020).

Fluorene Schiff Base Compounds and UV Properties

Research on the synthesis of two new fluorene Schiff base compounds revealed their UV properties, offering insights into the effects of solvents and molecular structure on absorption spectra, which could be beneficial for developing materials with specific optical properties (Wen-zhong, 2011).

Sensing of Picric Acid, Fe3+, and l-Arginine

New fluorene compounds were synthesized for the highly selective sensing of picric acid, Fe3+, and l-arginine, demonstrating the potential of these compounds in the development of fluorescent sensors (Han et al., 2020).

Safety And Hazards

The compound may cause irritation to the skin, eyes, and respiratory tract . It is recommended to wear appropriate protective equipment such as gloves and goggles during use . The hazard statements associated with this compound are H302 and H317 .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 2-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEFVOAGFGOPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

Into a 500 mL four neck flask were added 2-pyrrolidone (8.51 g) [mw. 85.10, 100 mmol] and toluene (170 mL), and the mixture was dissolved. Powder sodium hydroxide (4.00 g) [mw. 40.00, 100 mmol] was added thereto, Dean-Stark trap was set, and the mixture was subjected to dehydration reflux for 4 hr. After cooling to 0° C., Fmoc-Cl (25.70 g) [mw. 258.70, 99 mmol] was added at not more than 5° C., the mixture was stirred at 25° C. for 2 hr, and water (43 mL) was added to allow for partitioning. The organic layer was washed with 5 w/w aqueous potassium hydrogen sulfate solution (43 mL), and further washed twice with water (43 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated under reduced pressure. Pale-yellow oil, 30.56 g, yield 99.4%, 1H-NMR (500 MHz, CDCl3, TMS) δ 1.13 (d, J=6.3 Hz, 1H), 2.04 (quin, J=7.7 Hz, 2H), 2.57 (t, J=8.2 Hz, 2H), 3.75-3.82 (m, 2H), 4.49 (d, J=7.6 Hz, 2H), 7.30-7.36 (m, 2H), 7.37-7.45 (m, 2H), 7.70-7.79 (m, 4H). 13C-NMR (125 MHz, CDCl3, CDCl3) δ 17.56, 32.87, 46.41, 46.72, 68.59, 119.97, 125.35, 127.22, 127.87, 141.31, 143.53, 151.75, 173.79.
[Compound]
Name
four
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.51 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
25.7 g
Type
reactant
Reaction Step Three
Name
Quantity
43 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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